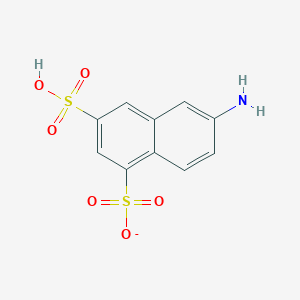
Isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a phenylthio group, and a phosphoryl-D-alaninate moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:
Protection of the amino group: on the purine base to prevent unwanted reactions.
Coupling of the protected purine base: with the isopropyl group through an ether linkage.
Introduction of the phenylthio group: via a substitution reaction.
Formation of the phosphoryl-D-alaninate moiety: through phosphorylation and subsequent coupling with the purine-phenylthio intermediate.
Deprotection of functional groups: to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The phosphoryl group can be reduced to a phosphite.
Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phosphite derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme-substrate interactions due to its unique structure.
Medicine: Potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base may mimic natural substrates or inhibitors, while the phenylthio and phosphoryl groups can enhance binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine analogs: Compounds with similar purine bases but different substituents.
Phenylthio derivatives: Compounds with phenylthio groups attached to different scaffolds.
Phosphoryl-D-alaninate analogs: Compounds with similar phosphoryl and alaninate moieties but different core structures.
Uniqueness
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate is unique due to its combination of a purine base, phenylthio group, and phosphoryl-D-alaninate moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H33N6O6PS |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[4-(4-hydroxyphenyl)sulfanylphenoxy]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C27H33N6O6PS/c1-17(2)38-27(35)19(4)32-40(36,16-37-18(3)13-33-15-31-24-25(28)29-14-30-26(24)33)39-21-7-11-23(12-8-21)41-22-9-5-20(34)6-10-22/h5-12,14-15,17-19,34H,13,16H2,1-4H3,(H,32,36)(H2,28,29,30)/t18-,19-,40?/m1/s1 |
InChI Key |
SPKAAWQHMIQNAR-QLHJPDBNSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=C(C=C3)SC4=CC=C(C=C4)O |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=C(C=C3)SC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)



![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)

